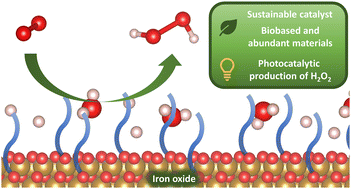Iron oxide-promoted photochemical oxygen reduction to hydrogen peroxide (H2O2)†
EES Catalysis Pub Date: 2023-11-24 DOI: 10.1039/D3EY00256J
Abstract
Hydrogen peroxide (H2O2) is a valuable green oxidant with a wide range of applications. Furthermore, it is recognized as a possible future energy carrier achieving safe operation, storage and transportation. The photochemical production of H2O2 serves as a promising alternative to the waste- and energy-intensive anthraquinone process. Following the 12 principles of Green Chemistry, we demonstrate a facile and general approach to sustainable catalyst development utilizing earth-abundant iron and biobased sources only. We developed several iron oxide (FeOx) nanoparticles (NPs) for successful photochemical oxygen reduction to H2O2 under visible light illumination (445 nm). Achieving a selectivity for H2O2 of >99%, the catalyst material could be recycled for up to four consecutive rounds. An apparent quantum yield (AQY) of 0.11% was achieved for the photochemical oxygen reduction to H2O2 with visible light (445 nm) at ambient temperatures and pressures (9.4–14.8 mmol g−1 L−1). Reaching productivities of H2O2 of at least 1.7 ± 0.3 mmol g−1 L−1 h−1, production of H2O2 was further possible via sunlight irradiation and in seawater. Finally, a detailed mechanism has been proposed on the basis of experimental investigation of the catalyst's properties and computational results.


Recommended Literature
- [1] Contents
- [2] Cumulative author index
- [3] An azido-bridged disc-like heptanuclear cobalt(ii) cluster: towards a single-molecule magnet†
- [4] A one-dimensional supramolecular chain based on [H2V10O28]4− units decorated with 4-dimethylaminopyridinium ions: an experimental and theoretical characterization†
- [5] Sources of radiation and absorption cells
- [6] Mechanical-tuning of the cooperativity of SC particles via the matrix crystallization and related size effects†‡
- [7] Matching the organic and inorganic counterparts during nucleation and growth of copper-based nanoparticles – in situ spectroscopic studies†
- [8] Integrating DNA strand displacement circuitry to the nonlinear hybridization chain reaction†
- [9] Nitrogen-15 NMR spectroscopy of N-metallated nucleic acids: insights into 15N NMR parameters and N–metal bonds
- [10] Nature of the “Z”-phase in layered Na-ion battery cathodes†









